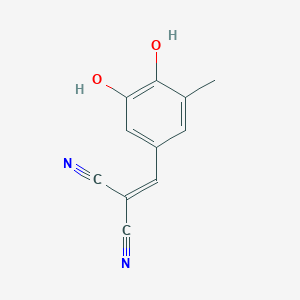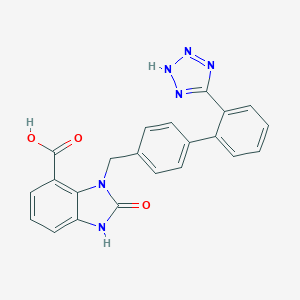
O-Desethyl Candesartan
Vue d'ensemble
Description
O-Desethyl Candesartan is a synthetic molecule that has been used in a wide range of scientific research applications. It is a derivative of the widely used angiotensin receptor antagonist candesartan, which is used in the treatment of hypertension and other cardiovascular diseases. This compound has been used in various scientific research applications due to its unique pharmacological properties.
Applications De Recherche Scientifique
1. Identification in Stability and Degradation Studies
Research identified O-Desethyl Candesartan as a degradation product in stability studies of Candesartan Cilexetil tablets. These studies utilized advanced techniques like mass spectrometry and NMR for characterizing impurities, highlighting the role of this compound in ensuring pharmaceutical quality and safety (Mohan et al., 2009).
2. Radiotracer Development for Imaging
In a novel application, this compound was radiolabeled to develop tracers for imaging Angiotensin II type 1 (AT1) receptors. This was useful in studying the receptor distribution and function, particularly in renal tissues (Hadizad et al., 2009).
3. Pharmacokinetic and Pharmacodynamic Evaluation
This compound has been involved in pharmacokinetic and pharmacodynamic studies. These studies assess the compound's behavior in the body, including absorption, distribution, metabolism, and elimination, crucial for drug development and therapeutic efficacy (Dudhipala & Veerabrahma, 2016).
4. Development of Novel Drug Delivery Systems
Research has focused on developing new drug delivery systems for this compound to enhance bioavailability and therapeutic effectiveness. Examples include solid lipid nanoparticles and self-nanoemulsifying drug delivery systems (Joshi et al., 2023; AboulFotouh et al., 2017).
Mécanisme D'action
- The role of AT1 receptors is to mediate vasoconstriction and stimulate aldosterone secretion. By blocking these receptors, O-Desethyl Candesartan interferes with the effects of angiotensin II, ultimately leading to decreased blood pressure .
- This interaction inhibits the vasoconstrictive effects of angiotensin II and reduces aldosterone secretion, resulting in an overall decrease in blood pressure .
Target of Action
Mode of Action
Pharmacokinetics
Safety and Hazards
Analyse Biochimique
Biochemical Properties
O-Desethyl Candesartan functions as an antagonist to the angiotensin II receptor type 1 (AT1). It interacts with the AT1 receptor, inhibiting the binding of angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and a subsequent decrease in blood pressure. The compound is metabolized by cytochrome P450 2C9 (CYP2C9) and uridine diphosphate glucuronosyltransferase 1A3 (UGT1A3), and it is excreted in an unchanged form through urine, biliary tract, and feces .
Cellular Effects
This compound influences various cellular processes by blocking the AT1 receptor. This blockade prevents angiotensin II from exerting its effects on cells, leading to reduced vasoconstriction, decreased aldosterone secretion, and inhibition of cellular proliferation. The compound also affects cell signaling pathways, gene expression, and cellular metabolism by modulating the renin-angiotensin system .
Molecular Mechanism
At the molecular level, this compound binds tightly to the AT1 receptor, preventing angiotensin II from activating the receptor. This binding results in the inhibition of downstream signaling pathways that mediate vasoconstriction, sodium retention, and cellular growth. The compound’s tight binding and slow dissociation from the receptor contribute to its long-lasting antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates stability and sustained activity over time. Studies have shown that the compound maintains its inhibitory effects on the AT1 receptor for extended periods, contributing to its prolonged therapeutic action. The stability and degradation of the compound have been evaluated through various in vitro and in vivo studies, confirming its consistent pharmacological profile .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, the compound effectively reduces blood pressure without significant adverse effects. At higher doses, potential toxic effects such as vasovagal episodes, peripheral edema, and atrial arrhythmia have been observed . These findings highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is primarily metabolized by the CYP2C9 enzyme and UGT1A3. The metabolic pathways involve the conversion of candesartan cilexetil to this compound through hydrolysis, followed by further metabolism and excretion. The compound’s interaction with these enzymes influences its pharmacokinetics and overall therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s lipophilicity facilitates its diffusion across cell membranes, allowing it to reach its target receptors. Additionally, specific transporters and binding proteins may play a role in its cellular localization and accumulation .
Subcellular Localization
This compound is primarily localized in the plasma membrane, where it interacts with the AT1 receptor. The compound’s subcellular localization is influenced by its lipophilic nature and the presence of targeting signals that direct it to specific compartments. Post-translational modifications may also affect its activity and function within cells .
Propriétés
IUPAC Name |
2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O3/c29-21(30)17-6-3-7-18-19(17)28(22(31)23-18)12-13-8-10-14(11-9-13)15-4-1-2-5-16(15)20-24-26-27-25-20/h1-11H,12H2,(H,23,31)(H,29,30)(H,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCPKPIDOPBIQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C4=C(C=CC=C4NC3=O)C(=O)O)C5=NNN=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434746 | |
| Record name | 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168434-02-4 | |
| Record name | CV-15959 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168434024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxo-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-2,3-dihydro-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CV-15959 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RMN65A337Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Oxido(oxo)(15N)(15N)azaniumyl]phenol](/img/structure/B140049.png)
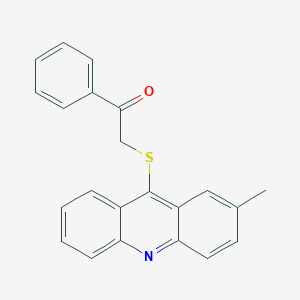
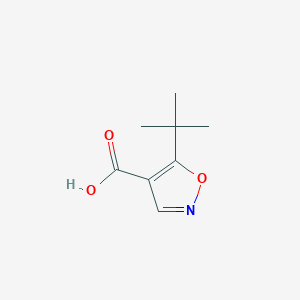
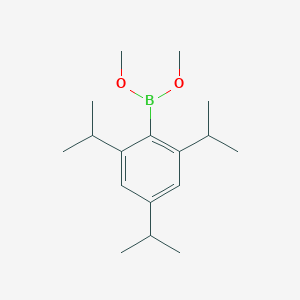
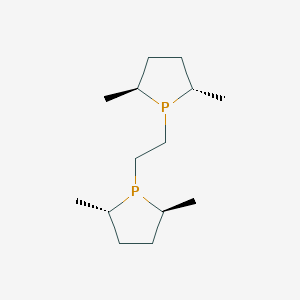
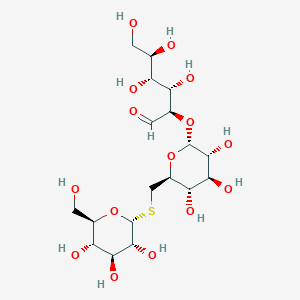
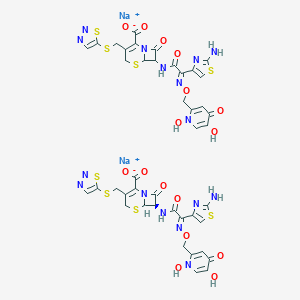


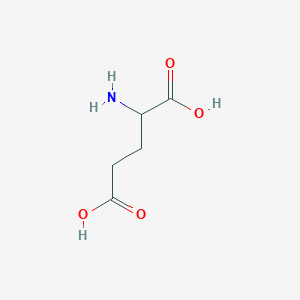
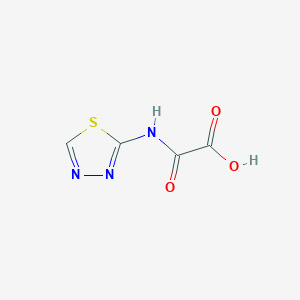
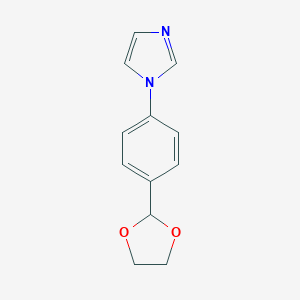
![Chloro-[4-(prop-2-enoylamino)phenyl]mercury](/img/structure/B140082.png)
